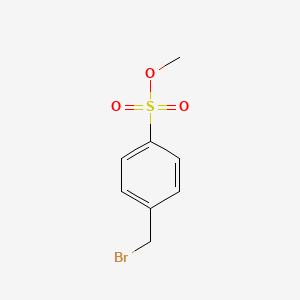

Methyl 4-(bromomethyl)benzenesulfonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66554. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(bromomethyl)benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO3S/c1-12-13(10,11)8-4-2-7(6-9)3-5-8/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUEHDSOVAWDGMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COS(=O)(=O)C1=CC=C(C=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00290101 | |

| Record name | methyl 4-(bromomethyl)benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00290101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89980-97-2 | |

| Record name | NSC66554 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 4-(bromomethyl)benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00290101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 4 Bromomethyl Benzenesulfonate

Esterification Routes for the Benzenesulfonate (B1194179) Moiety Formation

This approach focuses on creating the methyl ester from a starting material that already contains the bromomethyl group. The key transformation is the esterification of a sulfonic acid or its derivative.

The most direct route to forming the sulfonate ester is the Fischer-Speier esterification. This method involves the reaction of 4-(bromomethyl)benzenesulfonic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst.

The reaction is an equilibrium process where the carboxylic acid (in this case, sulfonic acid) and the alcohol react to form an ester and water. masterorganicchemistry.comyoutube.com To drive the equilibrium towards the product side and achieve a high yield, a large excess of the alcohol (methanol) is typically used, which also serves as the solvent. masterorganicchemistry.com Additionally, a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is required to protonate the sulfonic acid, making it more susceptible to nucleophilic attack by methanol. masterorganicchemistry.com The mixture is generally heated under reflux to increase the reaction rate. tcu.edu The mechanism involves the protonation of a sulfonyl oxygen, followed by the nucleophilic attack of methanol, a proton transfer, and the subsequent elimination of water to yield the final methyl ester. masterorganicchemistry.com

An alternative and often more efficient route involves a two-step process starting from the corresponding sulfonic acid. First, 4-(bromomethyl)benzenesulfonic acid is converted into the more reactive 4-(bromomethyl)benzenesulfonyl chloride. This is commonly achieved by treating the sulfonic acid with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Once the 4-(bromomethyl)benzenesulfonyl chloride is synthesized and isolated, it is then reacted with methanol to form the desired methyl sulfonate ester. sigmaaldrich.com This second step is a nucleophilic substitution at the sulfur atom. The reaction can be carried out by simply dissolving the sulfonyl chloride in methanol. Often, a non-nucleophilic base, such as pyridine (B92270) or triethylamine, is added to the reaction mixture to neutralize the hydrochloric acid (HCl) that is formed as a byproduct, driving the reaction to completion. A similar industrial method for preparing methyl benzenesulfonate involves reacting benzenesulfonyl chloride with a sodium methoxide (B1231860) solution in methanol. google.comchemicalbook.com

The choice between direct esterification and the sulfonyl chloride route depends on factors such as substrate availability, desired purity, and reaction scale. Direct Fischer esterification is atom-economical but is a reversible equilibrium reaction that may require significant excess of methanol and harsh acidic conditions to achieve high conversion. The sulfonyl chloride pathway is a non-equilibrium process that generally results in higher yields and easier purification, as the reaction goes to completion. However, it involves an additional synthetic step and the use of potentially hazardous chlorinating agents.

| Method | Starting Material | Key Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Direct Fischer Esterification | 4-(bromomethyl)benzenesulfonic Acid | Methanol (excess), H₂SO₄ (catalyst) | Reflux temperature | Fewer steps, atom-economical | Equilibrium reaction, may result in lower yields, requires harsh conditions |

| Via Sulfonyl Chloride | 4-(bromomethyl)benzenesulfonyl chloride | Methanol, Pyridine or Et₃N (base) | Room temperature or gentle heating | High yield, non-reversible, milder conditions for ester formation | Requires an extra step (synthesis of sulfonyl chloride), uses hazardous reagents (e.g., SOCl₂) |

Regioselective Bromination Strategies for Benzylic Functionalization

This synthetic strategy involves forming the methyl sulfonate ester first and then introducing the bromine atom at the benzylic position of the methyl group on the benzene (B151609) ring. The key precursor for this route is Methyl 4-methylbenzenesulfonate (B104242) (methyl p-toluenesulfonate).

The benzylic C-H bonds of the methyl group in methyl 4-methylbenzenesulfonate are weaker than other C-H bonds in the molecule, making them susceptible to free-radical halogenation. orgoreview.com The most common and effective method for this transformation is the use of N-bromosuccinimide (NBS). libretexts.org NBS serves as a source of a low, constant concentration of bromine (Br₂) in the reaction mixture, which favors radical substitution at the benzylic position over electrophilic addition to the aromatic ring. libretexts.org

The reaction, known as Wohl-Ziegler bromination, is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄) or acetonitrile. libretexts.orggoogle.com The process requires initiation by either a radical initiator or ultraviolet (UV) light. orgoreview.com

The initiation of the benzylic bromination is crucial for the reaction to proceed. This can be achieved through two main protocols:

Photochemical Initiation : The reaction mixture containing methyl 4-methylbenzenesulfonate and NBS (or a small amount of Br₂) is irradiated with light, often from a sunlamp or a UV lamp. The light provides the energy for the homolytic cleavage of the Br-Br bond (from Br₂ generated in situ from NBS) or the N-Br bond in NBS, generating the initial bromine radical (Br•) that starts the chain reaction. orgoreview.comscirp.orgscirp.org This method avoids the need for chemical initiators and their subsequent removal.

Radical-Initiator Protocols : A chemical radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is added to the reaction mixture, which is then heated. rsc.org Upon heating, the initiator decomposes to form free radicals. These radicals then react with NBS or trace HBr to generate the bromine radical, which initiates the chain reaction. The propagation steps involve the bromine radical abstracting a hydrogen atom from the benzylic methyl group to form a resonance-stabilized benzyl (B1604629) radical. This radical then reacts with Br₂ (from NBS) to form the product, Methyl 4-(bromomethyl)benzenesulfonate, and a new bromine radical, which continues the chain. orgoreview.comlibretexts.org

| Initiation Method | Key Reagents | Solvent | Conditions | Mechanism |

|---|---|---|---|---|

| Photochemical | Methyl 4-methylbenzenesulfonate, NBS | CCl₄, CH₃CN | UV light or incandescent lamp irradiation at reflux | Light induces homolytic cleavage of Br-Br or N-Br bond to form initial Br• radical. |

| Radical Initiator | Methyl 4-methylbenzenesulfonate, NBS, AIBN or BPO | CCl₄, Benzene | Heating to the decomposition temperature of the initiator | Thermal decomposition of initiator (e.g., AIBN) creates radicals that generate Br• to start the chain reaction. |

Optimization of Bromination Selectivity and Yield

The selective bromination of the benzylic methyl group in a precursor like methyl p-toluenesulfonate is critical for the high-yield synthesis of this compound. The primary challenge lies in achieving mono-bromination while preventing di-bromination and aromatic ring bromination. N-Bromosuccinimide (NBS) is a commonly employed reagent for such free-radical substitutions, typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN).

Optimization studies focus on several key parameters:

Reagent Stoichiometry : The molar ratio of the substrate to the brominating agent is crucial. Using a slight excess of NBS can drive the reaction to completion, but a large excess increases the risk of forming the dibrominated byproduct, 4-(dibromomethyl)benzenesulfonate.

Initiator Concentration : The amount of radical initiator can affect the reaction rate and selectivity. Optimal concentrations initiate the reaction efficiently without promoting side reactions.

Solvent Choice : The reaction is typically performed in non-polar solvents, such as carbon tetrachloride (CCl₄) or cyclohexane, which facilitate the radical chain mechanism.

Temperature and Reaction Time : Careful control of temperature is necessary to manage the reaction rate and prevent thermal decomposition of reactants and products. Monitoring the reaction progress allows for quenching at the point of maximum desired product formation.

Table 1: Illustrative Optimization of Benzylic Bromination Conditions

| Entry | NBS (Equivalents) | Initiator (AIBN) | Solvent | Yield of Monobrominated Product (%) | Dibrominated Impurity (%) |

|---|---|---|---|---|---|

| 1 | 1.05 | Catalytic | CCl₄ | 75 | 5 |

| 2 | 1.2 | Catalytic | CCl₄ | 88 | 10 |

| 3 | 1.5 | Catalytic | CCl₄ | 70 | 25 |

| 4 | 1.2 | Catalytic | Cyclohexane | 90 | 8 |

Convergent Synthesis Approaches for this compound

Integration of Bromomethyl and Sulfonate Functionalities in Sequential Transformations

A common convergent approach involves a two-step sequence starting from a readily available precursor. One such pathway begins with the esterification of 4-toluenesulfonyl chloride with methanol to produce methyl p-toluenesulfonate. This intermediate is then subjected to a selective radical bromination of the benzylic methyl group, as described in the optimization section, to yield the final product. This sequential method allows for the purification of the intermediate ester before the final, more sensitive bromination step, often leading to a cleaner product profile.

Derivations from Related Aryl Bromides with Subsequent Sulfonylation

An alternative convergent route involves the introduction of the sulfonate group onto an aromatic ring that already contains a bromo or bromomethyl functionality. For instance, a synthesis could potentially start from 4-bromobenzyl bromide. The challenge in this approach is the selective sulfonylation of the aryl C-H bond or the transformation of the aryl bromide into a sulfonate ester. Modern cross-coupling methodologies have explored the sulfonylation of aryl halides. organic-chemistry.org Acid-mediated sulfonylation of certain aryl bromides with sodium arylsulfinates has been developed, although this specific transformation requires careful substrate and condition selection to ensure compatibility with the reactive bromomethyl group. semanticscholar.orgdocumentsdelivered.com

Principles of Green Chemistry in Arenesulfonate Ester Synthesis

The application of green chemistry principles to the synthesis of arenesulfonate esters, including this compound, aims to reduce the environmental impact of chemical manufacturing. diva-portal.org

Development of Environmentally Benign Synthetic Protocols

Research into greener synthetic methods for sulfonate esters focuses on several key areas:

Safer Reagents : Traditional sulfonylation often employs sulfonyl chlorides, which can be hazardous. nih.gov Alternative, more benign sulfonyl sources are being explored. One strategy involves using sulfur dioxide surrogates, such as DABCO·(SO₂)₂ (DABSO), which are solid, stable, and easier to handle than gaseous SO₂. nih.gov

Solvent Reduction : Efforts are made to replace hazardous solvents like chlorinated hydrocarbons with greener alternatives or to develop solvent-free reaction conditions. Mechanochemical-assisted synthesis, which involves grinding reactants together, represents a promising solvent-free approach. rsc.org

Catalyst Development : The development of metal-free or earth-abundant metal catalysts is a central theme. researchgate.net For example, electrochemical methods can drive the synthesis of sulfonate esters without the need for external chemical oxidants, generating less waste. researchgate.netorganic-chemistry.org

Table 2: Comparison of Traditional vs. Green Synthetic Approaches for Sulfonate Esters

| Parameter | Traditional Method (e.g., Sulfonyl Chloride) | Greener Alternative (e.g., Electrochemical) |

|---|---|---|

| Reagents | Sulfonyl chlorides, organic base | Sodium sulfinates, alcohols |

| Catalyst | Often stoichiometric base | Catalytic system, no external oxidant |

| Solvent | Dichloromethane, Chloroform | Acetonitrile, or solvent-free conditions |

| Byproducts | Stoichiometric salts | Minimal, often H₂ gas |

Controlled Synthesis Strategies for Enhanced Efficiency and Selectivity

Achieving high efficiency and selectivity is a core principle of green chemistry that also aligns with economic viability. researchgate.net

One-Pot Syntheses : Combining multiple reaction steps into a single pot reduces solvent use, minimizes waste from purification, and saves time and energy. Visible-light-induced multicomponent reactions have been developed for the one-pot synthesis of sulfonic esters from arylazo sulfones, a sulfur dioxide surrogate, and alcohols. nih.gov

Catalytic Control : The use of catalysts is fundamental to controlling reaction pathways. For instance, copper-assisted methods have been developed for the efficient conversion of various starting materials into sulfonate esters under mild, often base- and ligand-free, conditions. researchgate.net

Energy-Efficient Methods : Alternative energy sources like ultrasound irradiation (sonochemistry) can promote reactions at lower temperatures and shorter times, enhancing energy efficiency. researchgate.net Ultrasound-assisted synthesis of esters using p-toluenesulfonic acid as a catalyst has demonstrated good yields under mild conditions. researchgate.net

By integrating these advanced methodologies, the synthesis of this compound can be approached with greater control over product purity, yield, and environmental footprint.

Reactivity and Mechanistic Investigations of Methyl 4 Bromomethyl Benzenesulfonate

Nucleophilic Substitution Reactions at the Benzylic Carbon Center

The core reactivity of Methyl 4-(bromomethyl)benzenesulfonate is characterized by the displacement of the bromide ion at the benzylic position by a wide array of nucleophiles. The benzylic nature of the electrophilic carbon atom—being adjacent to a benzene (B151609) ring—plays a crucial role in activating the substrate for these transformations.

Substrate Scope and Efficiency with Diverse Nucleophiles

This compound is an effective substrate for reactions with a broad spectrum of nucleophiles, including those centered on oxygen, nitrogen, and sulfur, as well as halide ions. The efficiency of these reactions is contingent upon the nature of the nucleophile, solvent, and temperature.

The reaction of benzylic halides with oxygen nucleophiles, particularly alcoholates (alkoxides), is a fundamental method for the formation of ethers, known as the Williamson ether synthesis. In this reaction, an alkoxide ion, such as methoxide (B1231860) (CH₃O⁻), acts as the nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide leaving group. This process is typically carried out under basic conditions to deprotonate the corresponding alcohol, thereby generating the more potent alkoxide nucleophile.

For instance, the reaction between a benzylic bromide and sodium methoxide in a suitable solvent like methanol (B129727) or a polar aprotic solvent leads to the formation of a methyl ether derivative. While direct studies on this compound are not extensively detailed, the reactivity of analogous benzylic bromides provides a strong precedent for efficient etherification.

| Nucleophile | Analogous Substrate | Product Type | Typical Conditions |

|---|---|---|---|

| Sodium Methoxide | Benzalacetophenone Dibromide | Methyl Ether | Methanol, Reflux |

| Potassium Ethoxide | Methyl Aryl Ether | Ethyl Ether | Ethanol |

Nitrogen-based nucleophiles react readily with benzylic halides to form new carbon-nitrogen bonds, a critical transformation in the synthesis of many pharmaceuticals and biologically active molecules. Sodium azide (B81097) (NaN₃) is a particularly effective nucleophile for introducing the azido (B1232118) group (–N₃), which can subsequently be reduced to a primary amine or used in cycloaddition reactions. The reaction of a benzylic bromide with sodium azide, typically in a polar aprotic solvent like dimethylformamide (DMF), proceeds efficiently to yield the corresponding benzyl (B1604629) azide. For example, 4-(bromomethyl)benzaldehyde (B112711) reacts with sodium azide in DMF at room temperature to completion within 12 hours. rsc.org

Primary and secondary amines also serve as effective nucleophiles, leading to the formation of secondary and tertiary amines, respectively. These reactions are often carried out in the presence of a non-nucleophilic base to neutralize the hydrogen bromide byproduct.

| Nucleophile | Analogous Substrate | Product Type | Typical Conditions |

|---|---|---|---|

| Sodium Azide (NaN₃) | Benzyl Bromide | Benzyl Azide | DMF, Room Temperature |

| Ammonia (NH₃) | Benzyl Bromide | Benzylamine | Ethanol |

| Triethylamine | Ethyl Acetoacetate | Quaternary Ammonium Salt | Acetonitrile |

Sulfur nucleophiles, such as thiols and their conjugate bases (thiolates), are generally excellent nucleophiles due to the high polarizability of sulfur. They react with benzylic halides like this compound to form thioethers (sulfides). These reactions are typically rapid and high-yielding. A common procedure involves reacting the benzylic halide with a thiol in the presence of a base (like sodium hydroxide (B78521) or sodium ethoxide) to generate the more nucleophilic thiolate in situ. An alternative one-pot method for synthesizing benzyl thioethers involves the reaction of a benzyl halide with thiourea, followed by basic hydrolysis to generate the thiolate, which then reacts with a second equivalent of the halide. youtube.com

| Nucleophile | Analogous Substrate | Product Type | Typical Conditions |

|---|---|---|---|

| Thiophenol | Benzyldimethylsulfonium salt | Benzyl Phenyl Sulfide | Two-phase system, near-neutral pH |

| Thiourea | Benzyl Bromide | Benzyl Thioether | Methanol, Reflux, followed by base |

Halogen exchange, most notably the Finkelstein reaction, involves the conversion of an alkyl halide into another by treatment with an alkali metal halide. libretexts.org For a substrate like this compound, reacting it with sodium iodide (NaI) in acetone (B3395972) would be expected to yield Methyl 4-(iodomethyl)benzenesulfonate. This reaction is driven to completion by the precipitation of the less soluble sodium bromide in acetone. libretexts.org The Finkelstein reaction is a classic Sₙ2 process and works exceptionally well for primary, benzyl, and allyl halides. libretexts.orgbyjus.com While the exchange of bromide for bromide is an identity reaction, isotopic labeling studies could confirm the lability of the C-Br bond. More practically, exchange with iodide or fluoride (B91410) ions is synthetically useful.

| Nucleophile | Substrate Type | Product Type | Typical Conditions |

|---|---|---|---|

| Sodium Iodide (NaI) | Alkyl Bromide/Chloride | Alkyl Iodide | Acetone |

| Potassium Fluoride (KF) | Alkyl Chloride | Alkyl Fluoride | Polar aprotic solvent (e.g., DMF) |

Mechanistic Pathways of Benzylic Substitution (Sₙ1 vs. Sₙ2)

Nucleophilic substitution at a benzylic carbon can proceed through either a unimolecular (Sₙ1) or a bimolecular (Sₙ2) pathway, and often a competition between the two exists. The structure of this compound, being a primary benzylic halide, makes it susceptible to both mechanisms. patsnap.com

The Sₙ2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside of the leaving group. khanacademy.org This pathway is favored by strong nucleophiles and polar aprotic solvents. libretexts.orglibretexts.org For a primary benzylic halide like the title compound, steric hindrance is low, making it a good candidate for the Sₙ2 pathway. patsnap.com The benzene ring can also stabilize the transition state through π-orbital overlap, accelerating the Sₙ2 reaction rate compared to a typical primary alkyl halide. Current time information in Colorado County, US.

The Sₙ1 mechanism involves a two-step process. The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. khanacademy.org This is followed by a rapid attack of the nucleophile on the carbocation. masterorganicchemistry.com This pathway is favored by weak nucleophiles and polar protic solvents, which can stabilize the carbocation intermediate. libretexts.orglibretexts.org The benzylic position is particularly effective at stabilizing a positive charge through resonance, delocalizing the charge into the aromatic ring. khanacademy.org This resonance stabilization makes the formation of a benzylic carbocation more favorable than for simple alkyl halides, thus making the Sₙ1 pathway a viable option even for a primary substrate under the right conditions (e.g., solvolysis with a weak nucleophile like water or alcohol). khanacademy.orggoogle.com

The choice between the Sₙ1 and Sₙ2 pathway for this compound is therefore highly dependent on the reaction conditions:

Strong nucleophiles (e.g., RS⁻, N₃⁻, CN⁻) and polar aprotic solvents (e.g., acetone, DMF, DMSO) will strongly favor the Sₙ2 pathway . libretexts.orglibretexts.org

Weak nucleophiles (e.g., H₂O, ROH) and polar protic solvents will favor the Sₙ1 pathway due to stabilization of the carbocation intermediate. libretexts.orglibretexts.org

| Factor | Favors Sₙ1 | Favors Sₙ2 |

|---|---|---|

| Substrate | Tertiary > Secondary > Primary (Benzylic) | Primary > Secondary (Benzylic) |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, RS⁻, N₃⁻) |

| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMF) |

| Kinetics | First-order: Rate = k[Substrate] | Second-order: Rate = k[Substrate][Nucleophile] |

Stereochemical Outcomes and Chiral Induction in Substitution Processes

The stereochemical course of nucleophilic substitution reactions at the benzylic carbon of compounds like this compound is dictated by the prevailing reaction mechanism, primarily the SN1 and SN2 pathways. Although the parent molecule is achiral, considering a hypothetical chiral analogue where the benzylic carbon is a stereocenter allows for a detailed examination of the stereochemical outcomes.

Primary benzylic halides and sulfonates typically favor the SN2 mechanism, which involves a backside attack by the nucleophile. ucalgary.ca This concerted process results in a single, well-defined stereochemical outcome: the inversion of configuration at the chiral center. nih.gov For instance, the reaction of secondary alcohols converted to tosylates (a similar sulfonate ester) with lithium halides proceeds with a clear inversion of configuration. nih.gov

However, the benzylic position is unique because it can stabilize a carbocation intermediate through resonance with the adjacent aromatic ring. ucalgary.calibretexts.org This stabilization makes the SN1 pathway a viable alternative, even for seemingly primary substrates. The SN1 mechanism proceeds through a planar carbocation intermediate, which can be attacked by the nucleophile from either face with roughly equal probability. This leads to racemization, producing a nearly 1:1 mixture of enantiomers.

In some cases, retention of configuration can be observed. This outcome is often the result of neighboring group participation (NGP), where a nearby functional group within the molecule acts as an internal nucleophile. smartstartinstitute.comlibretexts.orgwikipedia.org The process involves two sequential SN2 reactions (an intramolecular cyclization followed by intermolecular attack), with each step causing an inversion, resulting in a net retention of the original stereochemistry. smartstartinstitute.com For example, an aromatic ring itself can act as a neighboring group, forming a transient phenonium ion. libretexts.orgwikipedia.org

Chiral induction refers to the preferential formation of one enantiomer or diastereomer over the other in a reaction, where a new chiral center is created under the influence of a chiral feature in the substrate, reagent, catalyst, or solvent. In the context of this compound, a prochiral substrate, chiral induction could be achieved by reacting it with a chiral nucleophile or by employing a chiral catalyst to create an asymmetric environment around the reaction center. This would favor the attack of the nucleophile from one side of the benzylic carbon, leading to an enantiomerically enriched product. While the general principles are well-established, specific applications of chiral induction in substitution reactions involving this compound are not extensively detailed in the literature.

Influence of Solvent Effects, Temperature, and Catalysis on Reaction Kinetics

The kinetics of substitution reactions involving the benzylic bromide of this compound are profoundly influenced by the choice of solvent, the reaction temperature, and the presence of catalysts. These factors can alter the reaction rate and may also determine the dominant mechanistic pathway (SN1 vs. SN2).

Solvent Effects: The polarity and protic nature of the solvent play a critical role in stabilizing the reactants, transition states, and intermediates of substitution reactions. quora.comquora.com

Polar protic solvents , such as water and alcohols, are capable of hydrogen bonding. They excel at solvating both cations and anions. These solvents significantly accelerate SN1 reactions by stabilizing the carbocation intermediate and the leaving group anion. libretexts.orgreddit.com

Polar aprotic solvents , such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and acetone, possess large dipole moments but lack acidic protons. They are effective at solvating cations but leave anions relatively "bare" and highly reactive. This enhances the nucleophilicity of anionic nucleophiles, thereby favoring the SN2 mechanism. libretexts.org

The dual potential of benzylic systems to react via either SN1 or SN2 pathways makes solvent selection a powerful tool for mechanistic control. ucalgary.careddit.com For example, solvolysis of benzyl chloride in a polar protic solvent like water favors the SN1 mechanism, whereas using a strong nucleophile in a polar aprotic solvent like DMF promotes an SN2 reaction. reddit.com

| Solvent Type | Characteristics | Favored Mechanism | Reasoning | Examples |

|---|---|---|---|---|

| Polar Protic | H-bond donor, high dielectric constant | SN1 | Stabilizes both carbocation intermediate and leaving group anion. libretexts.org | Water (H2O), Ethanol (EtOH), Methanol (MeOH) |

| Polar Aprotic | No H-bond donor, high dielectric constant | SN2 | Solvates cation, leaving a highly reactive "naked" anion nucleophile. libretexts.org | Acetone, DMSO, DMF |

| Non-Polar | No H-bond donor, low dielectric constant | Generally disfavors both (slow rates) | Poor solubility for ionic reagents and poor stabilization of charged intermediates/transition states. | Hexane, Benzene, CCl4 |

Temperature: Increasing the reaction temperature generally increases the rate of both SN1 and SN2 reactions by providing the necessary activation energy for the molecules to overcome the energy barrier. However, elimination reactions (E1 and E2) are often more sensitive to temperature increases than substitution reactions. Therefore, at higher temperatures, elimination can become a more significant competing side reaction.

Catalysis: The rate of substitution can be enhanced through catalysis. For reactions involving halide leaving groups, Lewis acids such as silver(I) salts (e.g., AgNO3) can be employed. masterorganicchemistry.com The Lewis acid coordinates to the halogen, weakening the carbon-halogen bond and making the halide a better leaving group, thereby promoting the reaction, particularly along the SN1 pathway. masterorganicchemistry.com

A kinetic study on the solvolysis of a related compound, 3-chlorobenzyl toluenesulfonate, in 1:1 (v/v) 2,2,2-trifluoroethanol–water showed a rate constant (k) of 4.05 x 10-5 s-1 at 25 °C. rsc.org This system demonstrates a concerted but not synchronous SN2 mechanism, highlighting the complex interplay of substrate, solvent, and leaving group in determining the precise nature of the transition state. rsc.org

Reactivity and Displacement of the Benzenesulfonate (B1194179) Ester Moiety

Role of the Benzenesulfonate Group as a Superior Leaving Group

The benzenesulfonate group is classified as an excellent leaving group in nucleophilic substitution reactions. A good leaving group is a species that can stabilize the negative charge it acquires upon departing from the substrate. The effectiveness of a leaving group is inversely related to its basicity; weak bases are good leaving groups because they are stable as anions.

The benzenesulfonate anion is the conjugate base of benzenesulfonic acid, a strong acid. Its stability is derived from the extensive delocalization of the negative charge across the three oxygen atoms of the sulfonyl group through resonance. masterorganicchemistry.com This high degree of charge dispersal means the anion is very stable and non-basic, making it readily displaced by a nucleophile.

In terms of reactivity, sulfonate esters like benzenesulfonates, tosylates, and mesylates are often comparable to or even more reactive than alkyl halides. masterorganicchemistry.com The leaving group ability is not absolute and can be influenced by the nucleophile and solvent system. stackexchange.com However, in many common substitution reactions, the reactivity order places sulfonates among the most effective leaving groups.

| Leaving Group | Anion | Conjugate Acid | Approx. pKa of Conjugate Acid | Leaving Group Ability |

|---|---|---|---|---|

| Triflate | CF3SO3- | Triflic Acid | -14 | Excellent |

| Tosylate | CH3C6H4SO3- | p-Toluenesulfonic Acid | -2.8 | Excellent |

| Benzenesulfonate | C6H5SO3- | Benzenesulfonic Acid | -2.5 | Excellent |

| Iodide | I- | Hydroiodic Acid | -10 | Very Good |

| Bromide | Br- | Hydrobromic Acid | -9 | Good |

| Chloride | Cl- | Hydrochloric Acid | -7 | Moderate |

| Hydroxide | HO- | Water | 15.7 | Very Poor |

Nucleophilic Attack and Cleavage at the Sulfonyl Carbon (if applicable)

While nucleophilic attack on this compound is most probable at the benzylic carbon (displacing bromide) or the methyl carbon (displacing the 4-(bromomethyl)benzenesulfonate anion), the sulfonyl sulfur atom is also an electrophilic center and can be a site of nucleophilic attack. This pathway leads to the cleavage of the sulfur-oxygen (S-O) bond.

Studies on related aryl benzenesulfonate esters reacting with amines have shown that competitive reaction pathways exist, involving both C-O bond scission (attack at the aryl carbon) and S-O bond scission (attack at the sulfonyl sulfur). nih.govacs.org The attack at the sulfur atom is proposed to proceed through a stepwise mechanism involving a trigonal-bipyramidal pentacoordinate (TBP-5C) intermediate. nih.govacs.org This type of nucleophilic substitution at a tetracoordinate sulfur atom generally occurs with inversion of configuration at the sulfur center. mdpi.com

The relative likelihood of attack at the sulfonyl sulfur versus the ester's methyl carbon depends on several factors, including the nature of the nucleophile (hard vs. soft nucleophiles) and the reaction conditions. Hard nucleophiles (e.g., hydroxide, alkoxides) may favor attack at the harder electrophilic center (the sulfonyl sulfur), while softer nucleophiles might prefer the softer methyl carbon. However, for most synthetic applications, the sulfonate group is utilized as a leaving group via cleavage of the C-O bond rather than being the site of nucleophilic attack.

Transition Metal-Catalyzed Cross-Coupling Reactions Utilizing the Sulfonate Ester

Aryl sulfonate esters, such as tosylates and benzenesulfonates, have emerged as effective alternatives to aryl halides in a variety of transition metal-catalyzed cross-coupling reactions. Their stability, ease of preparation from phenols, and high reactivity make them valuable electrophilic partners. Palladium and nickel catalysts are commonly used to activate the aryl C–O bond of the sulfonate ester, enabling reactions like Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations.

While the cross-coupling of aryl sulfonates is well-established, the use of alkyl or benzylic sulfonates is more challenging due to the potential for competing β-hydride elimination. Nevertheless, progress has been made in this area. Relatedly, desulfonylative cross-coupling reactions of benzylic sulfones have been developed using palladium, nickel, and copper catalysts to form valuable di- and tri-arylmethanes. sci-hub.stnih.gov In these reactions, the sulfonyl group acts as a transient functional group that is ultimately displaced. researchgate.net The reactivity of the sulfone can be enhanced by introducing electron-withdrawing groups. nih.gov

Furthermore, nickel-catalyzed Kumada cross-coupling of benzylic sulfonamides has been reported, demonstrating that C-N bonds at benzylic positions can be activated for C-C bond formation. nih.gov These related transformations suggest the potential for developing catalytic systems capable of activating the C-O bond of benzylic sulfonates like this compound for cross-coupling, although this application is less common than for their aryl sulfonate counterparts.

Hydrolytic Stability and Degradation Pathways of Benzenesulfonate Esters

Benzenesulfonate esters, while stable enough to be isolated and used as reagents, are susceptible to hydrolysis under both acidic and basic conditions. The degradation pathway typically involves the cleavage of either the C-O bond (attack at the methyl carbon) or the S-O bond (attack at the sulfonyl sulfur).

The mechanism of hydrolysis is pH-dependent.

Alkaline Hydrolysis : Under basic conditions, hydroxide ions can act as the nucleophile. The reaction can proceed via an SN2 attack at the methyl carbon, displacing the benzenesulfonate anion, or via an addition-elimination mechanism at the sulfonyl sulfur. Studies on the alkaline hydrolysis of aromatic sulfonyl chlorides suggest an SN2-like mechanism with a high degree of bond formation in the transition state. rsc.org

Acid-Catalyzed Hydrolysis : In acidic media, the reaction is initiated by the protonation of one of the sulfonyl oxygens. This makes the sulfonyl sulfur more electrophilic and also makes the methoxy (B1213986) group a better leaving group (methanol). Water can then act as a nucleophile, attacking either the methyl carbon or the sulfonyl sulfur.

The rate of hydrolysis is influenced by the electronic nature of substituents on the benzene ring. Electron-withdrawing groups on the benzene ring of the sulfonate moiety increase the electrophilicity of the sulfur atom, accelerating nucleophilic attack at that center. Conversely, electron-donating groups would be expected to slow the rate of hydrolysis. Kinetic studies of the hydrolysis of substituted benzenesulfonyl chlorides in water show a positive Hammett ρ-value for the alkaline hydrolysis, confirming that electron-withdrawing groups enhance the reaction rate. rsc.org The stability of sulfonate esters is a critical consideration in their application as protecting groups and in drug design, where resistance to premature hydrolysis is often required.

Chemoselectivity and Orthogonal Reactivity Studies

The bifunctional nature of this compound, possessing two distinct electrophilic sites—a benzylic bromide and a sulfonate ester—presents a compelling case for investigating chemoselectivity in nucleophilic substitution reactions. The ability to selectively functionalize one site while leaving the other intact is of significant interest in synthetic chemistry for the construction of complex molecules.

Preferential Reactivity at the Benzylic Bromide versus the Sulfonate Ester

In nucleophilic substitution reactions, both the benzylic bromide and the sulfonate ester are effective leaving groups. However, the benzylic position offers inherent reactivity advantages. The C-Br bond at the benzylic position is activated towards both SN1 and SN2 pathways due to the ability of the adjacent benzene ring to stabilize either a developing positive charge in a carbocation intermediate (SN1) or the transition state (SN2). libretexts.orgucalgary.caucalgary.ca Benzylic halides are known to readily undergo nucleophilic substitution with a wide range of nucleophiles, even weak ones. ucalgary.ca

On the other hand, sulfonate esters, such as the methyl benzenesulfonate moiety in the target molecule, are also excellent leaving groups because the resulting sulfonate anion is highly stabilized by resonance. periodicchemistry.comyoutube.com The reactivity of sulfonate esters in nucleophilic substitution is well-established. periodicchemistry.com However, the electrophilic carbon in the methyl sulfonate is a primary alkyl carbon, which is sterically unhindered but lacks the electronic stabilization afforded to the benzylic position.

Therefore, in a competitive scenario with most nucleophiles, the benzylic bromide is expected to be the more reactive site. This preferential reactivity is primarily attributed to the resonance stabilization of the transition state leading to substitution at the benzylic carbon.

To illustrate the expected differences in reactivity, the following table provides a qualitative comparison based on general principles of organic reactivity.

| Feature | Benzylic Bromide | Methyl Sulfonate Ester |

| Leaving Group Ability | Good (Br⁻) | Excellent (⁻O₃SAr) |

| Electrophilic Carbon | Benzylic, resonance-stabilized transition state/intermediate | Primary alkyl |

| Steric Hindrance | Relatively low | Very low |

| Predicted Reactivity | High | Moderate to High |

| Favored Nucleophiles | Soft and hard nucleophiles | Hard nucleophiles |

Strategies for Selective Functionalization of Bifunctional Molecules

Achieving selective functionalization of a bifunctional molecule like this compound hinges on exploiting the subtle differences in reactivity between the two electrophilic sites. This can be accomplished through the careful selection of nucleophiles and reaction conditions, a concept often referred to as orthogonal reactivity.

One common strategy involves the use of hard and soft acid-base (HSAB) theory. The benzylic carbon, being more polarizable and part of a larger π-system, can be considered a softer electrophilic center compared to the harder, more electropositive methyl carbon of the sulfonate ester. Consequently, soft nucleophiles (e.g., thiolates, iodide) are expected to preferentially attack the benzylic bromide, while hard nucleophiles (e.g., alkoxides, fluoride) might show less selectivity or even a preference for the sulfonate ester under certain conditions.

Another approach is to modulate the reaction mechanism. Conditions that favor an SN1-type mechanism, such as the use of a polar, non-nucleophilic solvent, would strongly favor reaction at the benzylic position due to the formation of a resonance-stabilized benzylic carbocation. libretexts.orgucalgary.ca Conversely, to target the sulfonate ester, one might employ a strong, hard nucleophile in a polar aprotic solvent to promote an SN2 reaction, although competition from the benzylic bromide would likely remain a significant challenge.

Lewis acids could also be employed to selectively activate one of the leaving groups. For instance, certain Lewis acids might coordinate preferentially with the sulfonate oxygen atoms, enhancing its leaving group ability.

The following table outlines potential strategies for achieving selective functionalization:

| Strategy | Target Site | Rationale | Example Conditions |

| HSAB Principle | Benzylic Bromide | Benzylic carbon is a softer electrophile. | Use of soft nucleophiles like NaSR or NaI. |

| Mechanism Control | Benzylic Bromide | Favor SN1 pathway via stabilized carbocation. | Polar, non-nucleophilic solvent (e.g., H₂O, formic acid). |

| Steric Hindrance | Methyl Sulfonate | Use of a sterically demanding nucleophile that can more easily access the less hindered methyl group. | Reaction with a bulky nucleophile. |

| Lewis Acid Catalysis | Methyl Sulfonate | Preferential coordination and activation of the sulfonate group. | Use of a suitable Lewis acid that complexes with the sulfonate oxygens. |

Computational and Theoretical Mechanistic Studies

Computational chemistry provides powerful tools to dissect the intricate details of reaction mechanisms, offering insights that are often difficult to obtain through experimental means alone. For a molecule with multiple reactive sites like this compound, theoretical studies can elucidate the factors governing its reactivity and selectivity.

Molecular Electron Density Theory (MEDT) Analyses of Nucleophilic Substitution

Molecular Electron Density Theory (MEDT) is a modern theoretical framework that analyzes changes in electron density to understand chemical reactivity. An MEDT study of nucleophilic substitution on this compound would focus on the electronic structure of the reactants and the transition states.

For the reaction at the benzylic bromide, an MEDT analysis would likely reveal a significant delocalization of electron density from the attacking nucleophile into the C-Br antibonding orbital in the transition state. The theory posits that the facility of this electron density transfer governs the reaction barrier. The analysis of the Electron Localization Function (ELF) would characterize the bonding changes along the reaction pathway, providing a detailed picture of bond formation and cleavage.

While no specific MEDT studies on this compound are available, analogous studies on SN2 reactions of similar benzylic systems could provide valuable insights.

Quantum Chemical Calculations for Elucidating Transition State Structures

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in determining the geometries and energies of transition state structures. For the nucleophilic substitution at the two electrophilic sites of this compound, these calculations can provide quantitative predictions of the activation energies, thus explaining the observed chemoselectivity.

For the SN2 reaction at the benzylic bromide, the transition state is expected to have a trigonal bipyramidal geometry around the benzylic carbon. The incoming nucleophile and the departing bromide ion would occupy the apical positions. The orientation of the phenyl ring relative to the nucleophile and leaving group would be a key structural parameter, as it influences the extent of electronic stabilization. huji.ac.il

For the SN2 reaction at the methyl sulfonate, a similar trigonal bipyramidal transition state would be expected, but with the methyl group's hydrogen atoms and the oxygen of the sulfonate group defining the equatorial plane.

A comparison of the calculated activation barriers for these two competing pathways would offer a quantitative measure of the preferential reactivity. It is anticipated that the activation energy for the reaction at the benzylic bromide would be significantly lower.

The following table summarizes the expected key parameters from quantum chemical calculations for the two competing SN2 pathways.

| Parameter | Reaction at Benzylic Bromide | Reaction at Methyl Sulfonate |

| Transition State Geometry | Trigonal bipyramidal | Trigonal bipyramidal |

| Key Stabilizing Interaction | π-orbital overlap with the phenyl ring | Hyperconjugation |

| Expected Activation Energy (ΔG‡) | Lower | Higher |

| Predicted Rate | Faster | Slower |

Predictive Modeling of Reactivity and Regioselectivity

Predictive modeling, often employing machine learning algorithms trained on large datasets of chemical reactions, is an emerging area in chemistry. researchgate.net Such models could be developed to predict the reactivity and regioselectivity of bifunctional molecules like this compound.

A predictive model for this system would require a set of descriptors for both the substrate and the nucleophile. For the substrate, these descriptors could include quantum chemically calculated parameters such as atomic charges, bond orders, and orbital energies (LUMO) at the two electrophilic centers. For the nucleophile, descriptors could include its pKa, polarizability, and steric parameters.

By training a machine learning model on a database of experimentally determined reaction outcomes for similar bifunctional compounds, it would be possible to predict which site of this compound would react with a given nucleophile under specific conditions. researchgate.net Such models could accelerate the discovery of new synthetic methodologies by rapidly screening for selective reaction conditions. While specific models for this compound are not yet reported, the general framework for creating such predictive tools is well-established. nih.gov

Applications in Advanced Organic Synthesis and Chemical Intermediate Production

Methyl 4-(bromomethyl)benzenesulfonate as a Core Building Block in Chemical Synthesis

The structure of this compound makes it a versatile building block for the construction of diverse molecular frameworks. The bromomethyl group provides a site for nucleophilic attack, allowing for the introduction of the 4-(methoxysulfonyl)benzyl moiety into various substrates. This feature is particularly useful in the assembly of complex molecules where specific substitution patterns are required.

The primary role of the bromomethyl group in this compound is to act as an alkylating agent. mt.com This functional group readily reacts with a wide range of nucleophiles, including amines, phenols, thiols, and carbanions, to form new carbon-heteroatom or carbon-carbon bonds. mt.com This reactivity is fundamental to its application in building diverse organic scaffolds.

Alkylation is a foundational chemical process where an alkyl group is attached to an organic substrate. mt.com In the case of this compound, the electrophilic carbon of the bromomethyl group is attacked by a nucleophile, leading to the displacement of the bromide ion and the formation of a new covalent bond. This type of reaction is instrumental in the synthesis of ethers, thioethers, secondary and tertiary amines, and in extending carbon chains.

Table 1: Examples of Alkylation Reactions

| Nucleophile | Product Type |

| Primary Amine | Secondary Amine |

| Phenol | Aryl Ether |

| Thiol | Thioether |

| Enolate | α-Alkylated Carbonyl |

While specific examples detailing the use of this compound in all these contexts are not extensively documented in publicly available literature, its reactivity is analogous to other benzyl (B1604629) bromides which are widely used for such transformations.

The utility of this compound extends to its role as a key intermediate in multistep synthetic sequences. In the synthesis of complex molecules, such as natural products or active pharmaceutical ingredients (APIs), it is common to employ building blocks that can introduce specific functionalities in a controlled manner. chemguide.co.ukresearchgate.netfishersci.be

The bifunctional nature of this compound allows for sequential reactions. For instance, the bromomethyl group can be used in an initial alkylation step, followed by a subsequent transformation involving the methyl benzenesulfonate (B1194179) portion of the molecule. This stepwise reactivity is crucial for the convergent synthesis of complex targets, where different fragments of a molecule are prepared separately and then joined together. nih.gov A structurally similar compound, 4-(bromomethyl)benzoic acid, serves as a key intermediate in the synthesis of the antihypertensive agent Eprosartan, highlighting the importance of such bifunctional aromatic compounds in pharmaceutical manufacturing. nih.gov

Synthesis of Functionalized Derivatives and Analogues for Research Purposes

This compound is also a valuable starting material for the synthesis of a variety of functionalized derivatives and analogues for chemical and biological research. Its ability to introduce a substituted benzene (B151609) ring allows for the exploration of structure-activity relationships in medicinal chemistry and materials science.

Sulfonamides are an important class of compounds with a broad range of biological activities, including antibacterial and anti-inflammatory properties. dergipark.org.trnist.gov The synthesis of sulfonamide derivatives can be achieved through various methods, often involving the reaction of a sulfonyl chloride with a primary or secondary amine. beilstein-journals.org

While direct conversion of the methyl sulfonate ester in this compound to a sulfonamide is not a standard transformation, the compound can be used to synthesize molecules containing both a sulfonamide and a benzyl group. For example, the bromomethyl group can be reacted with a nucleophile, and the resulting intermediate, which still contains the methyl benzenesulfonate moiety, can be further modified. Alternatively, a pre-existing sulfonamide with a nucleophilic site could be alkylated using this compound at the bromomethyl position. nih.gov

Table 2: General Approaches to Sulfonamide Synthesis

| Reactant 1 | Reactant 2 | Product |

| Sulfonyl Chloride | Primary/Secondary Amine | Sulfonamide |

| Sulfonamide | Alkyl Halide | N-Alkyl Sulfonamide |

The synthesis of substituted aromatic and heterocyclic compounds is a cornerstone of modern organic chemistry, as these motifs are prevalent in pharmaceuticals, agrochemicals, and materials. wiley-vch.de this compound can be used to introduce the 4-(methoxysulfonyl)benzyl group onto various aromatic and heterocyclic rings through alkylation reactions. For example, nitrogen-containing heterocycles can be alkylated at the nitrogen atom, while electron-rich aromatic rings can undergo Friedel-Crafts alkylation. chemguide.co.uk This allows for the synthesis of molecules with precisely defined substituent patterns, which is crucial for tuning their physical and biological properties.

Stilbene (B7821643) derivatives are a class of compounds characterized by a 1,2-diphenylethylene core and are of interest due to their optical and biological properties. researchgate.net A common and powerful method for the synthesis of stilbenes is the Wittig reaction. This reaction involves the coupling of a phosphorus ylide (a Wittig reagent) with an aldehyde or ketone to form an alkene. researchgate.net

This compound is a suitable precursor for the synthesis of stilbene derivatives. The first step involves the reaction of the bromomethyl group with a phosphine, typically triphenylphosphine, to form a phosphonium (B103445) salt. This phosphonium salt can then be treated with a base to generate the corresponding ylide. The ylide subsequently reacts with an aromatic aldehyde in a Wittig olefination to furnish the stilbene product. researchgate.net This synthetic strategy provides a versatile route to a wide range of substituted stilbenes. A similar approach has been demonstrated using the analogous compound, methyl 4-(bromomethyl)benzoate, in the synthesis of liquid crystals.

Table 3: Key Steps in Stilbene Synthesis via Wittig Reaction

| Step | Reactants | Product |

| 1. Phosphonium Salt Formation | This compound, Triphenylphosphine | [4-(Methoxysulfonyl)benzyl]triphenylphosphonium bromide |

| 2. Ylide Formation | Phosphonium Salt, Base | Phosphorus Ylide |

| 3. Wittig Olefination | Phosphorus Ylide, Aromatic Aldehyde | Stilbene Derivative |

Utility as Precursors for Protecting Groups in Peptide Synthesis

In the intricate process of peptide synthesis, protecting groups are essential tools to prevent unwanted side reactions at the reactive functional groups of amino acids. Sulfonyl-based protecting groups are a notable class of such functionalities, and benzenesulfonamides are recognized for their stability and specific cleavage conditions.

While direct evidence for the use of this compound as a precursor for common peptide protecting groups is not extensively documented in publicly available literature, its chemical structure suggests a potential pathway for the synthesis of novel sulfonyl-based protecting groups. The presence of the reactive bromomethyl group allows for the introduction of the 4-(methoxycarbonyl)phenylmethyl moiety onto a primary or secondary amine, such as the N-terminus of an amino acid. This would result in a sulfonamide-protected amino acid.

The general strategy for employing sulfonyl groups in peptide synthesis involves their attachment to the α-amino group of an amino acid. nih.gov This protection strategy is crucial to avoid the formation of undesired side products during the peptide coupling steps. biosynth.com The stability of the resulting sulfonamide bond under various reaction conditions is a key advantage. utdallas.edu

The development of new protecting groups is an ongoing area of research in peptide chemistry, aiming to provide orthogonal protection strategies that allow for selective deprotection without affecting other protecting groups within the peptide chain. nih.gov The unique combination of functionalities in this compound makes it a candidate for the exploration of such novel protecting groups.

Role in the Synthesis of Pharmaceutical and Agrochemical Intermediates

The application of this compound extends to its role as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds. pharmanoble.comsunfinelabs.com An intermediate in this context is a molecule that is formed during the synthesis of a target product and is then used in subsequent reaction steps. sumitomo-chem.co.jp

Key Intermediates for Active Pharmaceutical Ingredients (APIs)

Active Pharmaceutical Ingredients (APIs) are the biologically active components of a drug product. The synthesis of complex APIs often involves multiple steps, with chemical intermediates playing a pivotal role. pharmanoble.com While specific examples of APIs synthesized directly from this compound are not widely reported, the reactivity of its bromomethyl group makes it a valuable synthon for introducing the 4-(methylsulfonyloxy)benzyl moiety into a target molecule.

A structurally similar compound, Methyl 4-(bromomethyl)benzoate, is a known intermediate in the synthesis of the anticancer drug Imatinib. innospk.comsigmaaldrich.com This highlights the importance of the bromomethylphenyl group as a key structural motif in certain pharmaceuticals. Given the analogous reactivity, it is plausible that this compound could serve as a key intermediate in the synthesis of other APIs where the benzenesulfonate functionality is desired. The benzenesulfonate group can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. A patent for the preparation of a benzodiazepine (B76468) derivative, a class of psychoactive drugs, mentions the use of a benzenesulfonate salt of the active pharmaceutical ingredient. google.com

Precursors for Specific Classes of Biologically Relevant Molecules

This compound and its derivatives are valuable precursors for the synthesis of specific classes of biologically relevant molecules, including enzyme inhibitors and receptor antagonists.

Carbonic Anhydrase Inhibitors:

Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Inhibitors of these enzymes have therapeutic applications in conditions such as glaucoma, epilepsy, and altitude sickness. While the direct use of this compound in the synthesis of carbonic anhydrase inhibitors is not explicitly detailed in the available literature, the core structure of many carbonic anhydrase inhibitors is a benzenesulfonamide (B165840) moiety. The synthesis of such inhibitors often involves the reaction of a substituted benzenesulfonyl chloride with an appropriate amine.

Chemokine Receptor Inhibitors:

Advanced Research Directions and Future Perspectives in Methyl 4 Bromomethyl Benzenesulfonate Chemistry

Development of Novel Catalytic Systems for Enhanced Transformations

The reactivity of the benzylic bromide in Methyl 4-(bromomethyl)benzenesulfonate is a key feature for carbon-carbon and carbon-heteroatom bond formation. Future research is increasingly focused on developing sophisticated catalytic systems that offer milder reaction conditions, higher selectivity, and broader substrate scope.

One promising avenue is the use of cooperative catalysis. For instance, a dual-catalytic approach combining a nucleophilic catalyst, such as lutidine, with a photocatalyst can activate benzylic bromides for reactions. nih.gov In this system, the nucleophilic catalyst reversibly forms a salt with the benzylic bromide, which lowers its reduction potential and makes it amenable to activation by a photoredox catalyst under visible light. This strategy allows for the generation of benzylic radicals from a wide range of benzylic halides under mild conditions, enabling their coupling with electron-deficient alkenes. nih.gov

Another area of development involves novel palladium complexes for cross-coupling reactions. Succinimide-based palladium complexes, such as AsCat and FurCat, have demonstrated high efficiency for the Stille cross-coupling of benzyl (B1604629) chlorides at room temperature, showing a remarkable selectivity for the benzylic position over aryl bromides. rsc.org Such catalysts, which are often air- and moisture-stable and can be prepared in a single step, eliminate the need for harsh conditions or additives. rsc.org Adapting these systems for substrates like this compound could provide highly efficient routes to complex diarylmethane structures.

Furthermore, dual Ni-Ir photocatalytic systems have been developed for the cross-coupling of sulfonium salts, which can be synthesized from benzylic bromides. researchgate.net This method allows for the coupling of benzylic groups with a variety of nucleophiles, expanding the toolkit for creating complex molecular architectures. researchgate.net

| Catalytic System | Type of Transformation | Key Advantages |

| Cooperative Catalysis (Lutidine/Photocatalyst) | Giese Coupling (Radical Addition) | Mild conditions, broad substrate scope for benzylic halides. nih.gov |

| Succinimide-Pd Complexes (AsCat/FurCat) | Stille Cross-Coupling | Room temperature, high selectivity for benzyl position, no additives needed. rsc.org |

| Dual Ni-Ir Photocatalysis | Cross-Coupling of Sulfonium Salts | Access to challenging bond formations, high turnover numbers. researchgate.net |

Exploration of Asymmetric Synthesis Methodologies

The synthesis of chiral molecules is a cornerstone of pharmaceutical and materials science. This compound and its derivatives are valuable precursors for creating stereogenic centers. Research in this area focuses on developing highly enantioselective methods.

An auxiliary-controlled approach represents a robust strategy for the synthesis of α-substituted sulfonic acid derivatives. researchgate.net This method allows for the efficient creation of chiral benzylic methyl sulfonates with high diastereoselectivity. researchgate.net Chiral sulfinyl compounds, which play a significant role as auxiliaries and ligands in asymmetric synthesis, can be prepared through various modern stereoselective methods. nih.govacs.org For example, palladium catalysts with chiral ligands have been used effectively in the arylation of sulfenate anions to produce enantioenriched aryl-benzyl sulfoxides. nih.gov

Furthermore, palladium-catalyzed asymmetric Tsuji-Trost reactions that incorporate sulfur dioxide have been developed to produce α-chiral sulfonates with excellent enantioselectivity. researchgate.net This highlights a novel pathway to chiral sulfonated compounds. The development of these methodologies is crucial for accessing enantiomerically pure compounds that can be used as building blocks for complex, biologically active molecules and chiral materials.

Integration into Flow Chemistry and Automated Synthesis Platforms

The handling of reactive intermediates and the optimization of reaction conditions are significant challenges in traditional batch synthesis. Flow chemistry and automated platforms offer powerful solutions by enabling precise control over reaction parameters, enhancing safety, and improving scalability. mpg.de

This compound, being a reactive electrophile, is an ideal candidate for integration into flow chemistry systems. Continuous-flow reactors allow for the safe, in-situ generation and immediate consumption of reactive species, minimizing the risks associated with their accumulation. durham.ac.uk An automated synthesis platform could consist of several key modules:

Reagent Delivery: Syringe or HPLC pumps for precise control of stoichiometry and flow rates.

Reaction Module: Temperature-controlled microreactors or packed-bed reactors to ensure optimal reaction conditions and efficient mixing. mpg.de

In-line Analysis: Integrated spectroscopic or spectrometric sensors for real-time reaction monitoring.

Purification Module: Automated liquid-liquid extraction or chromatography systems to isolate the desired product. mpg.de

This automated approach, often guided by a computerized "Chemical Recipe File" (CRF), allows for the rapid optimization of reaction conditions and the synthesis of compound libraries with minimal manual intervention. nih.gov Such platforms significantly accelerate the discovery and development of new molecules derived from versatile building blocks like this compound. nih.gov

Spectroscopic and Spectrometric Investigations for Reaction Monitoring and Product Elucidation

A deep understanding of reaction mechanisms is essential for process optimization and the development of robust synthetic protocols. Advanced spectroscopic and spectrometric techniques are indispensable tools for real-time monitoring of reactions involving this compound and for the unambiguous characterization of its products.

In-line and Real-time Monitoring: Techniques like on-line mass spectrometry (MS) and in-situ Nuclear Magnetic Resonance (NMR) spectroscopy are increasingly being coupled with flow reactors. durham.ac.ukacs.orgnih.gov Miniature electrospray ionization (ESI) mass spectrometers can be used to rapidly interrogate a flow stream, allowing for the detection of transient intermediates and byproducts, which helps in quickly optimizing reaction conditions for safety and yield. durham.ac.uk Similarly, in-situ LED-NMR spectroscopy has been used to elucidate the complex mechanisms of benzylic photobromination reactions, revealing competing ionic and radical pathways. acs.org Microfluidic NMR setups with detection volumes as small as 150 nL enable the monitoring of fast reactions from the very early stages (e.g., 1.5 seconds) to completion, providing detailed kinetic data and mechanistic insights. utwente.nl

Product Elucidation and Structural Analysis: For the final products, a combination of spectroscopic methods is employed for comprehensive characterization.

NMR Spectroscopy (1H, 13C, 2D): Provides detailed information about the molecular structure and connectivity.

Mass Spectrometry (MS): Confirms the molecular weight and elemental composition.

Infrared (IR) and Raman Spectroscopy: Identify characteristic functional groups within the molecule.

Computational Analysis: Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to predict spectroscopic properties and gain deeper insight into the electronic structure of the molecules.

These advanced analytical methods provide a complete picture of the chemical transformations, from the fleeting existence of reactive intermediates to the precise structure of the final products.

| Technique | Application in Reaction Analysis | Information Gained |

| On-line Mass Spectrometry (MS) | Real-time monitoring of flow reactions. durham.ac.uknih.gov | Detection of intermediates, byproducts; rapid optimization. |

| In-situ NMR Spectroscopy | Mechanistic studies of reactions. acs.orgutwente.nl | Kinetic data, identification of transient species, pathway elucidation. |

| Combined Spectroscopy (NMR, IR, MS) | Structural characterization of final products. | Unambiguous structure confirmation, purity assessment. |

| Computational Chemistry (DFT) | Complementing experimental data. | Prediction of spectra, understanding electronic structure. |

Expansion of Synthetic Utility towards Novel Material Precursors

The unique bifunctional structure of this compound makes it a highly valuable building block for the synthesis of advanced functional materials. The reactive benzylic bromide site allows for grafting onto polymer backbones or surfaces, while the sulfonate group can impart desirable properties like ion conductivity, hydrophilicity, or serve as a leaving group in further transformations.

One key application area is in the development of functional polymers. For example, related vinylbenzyl compounds can be used to create ammonium sulfonate zwitterionic monomers. nih.gov These monomers can then be polymerized to form "inverted sulfobetaine" polymers, which are of interest for applications such as antifouling coatings and electronic materials. nih.gov The sulfonate group is integral to the zwitterionic structure that dictates the material's properties.

Furthermore, polymers containing sulfonate groups are widely used in materials for energy and water treatment applications. nih.gov They can be incorporated into membranes for desalination or used as conductive polymers in battery materials. nih.govfz-juelich.de The ability to precisely introduce a sulfonate group via a precursor like this compound is critical for tuning the properties of these materials. The synthesis of polymers with well-defined architectures and functionalities is a rapidly growing field, and versatile precursors are in high demand to create materials with tailored physical and chemical properties. acs.org

Q & A

Basic Research Questions

Q. What safety protocols should researchers follow when handling Methyl 4-(bromomethyl)benzenesulfonate?

- Methodological Answer :

- Eye/Skin Exposure : Immediately flush eyes with water for 10–15 minutes and wash skin with soap and water for 15 minutes. Remove contaminated clothing and seek medical attention .

- Toxicological Uncertainty : Due to limited toxicological data, use PPE (gloves, goggles, lab coats) and conduct work in a fume hood. Implement spill containment protocols and avoid inhalation/ingestion .

Q. How can chromatographic methods quantify this compound in mixtures?

- Methodological Answer :

- HPLC Analysis : Use a standard solution of the compound and internal standard (e.g., methyl benzenesulfonate). Calculate concentration via peak height ratios:

Where and are peak ratios (sample vs. standard), and are concentrations .

- Validation : Ensure system suitability with retention time reproducibility (<2% RSD) and resolution (>1.5 between analyte and impurities).

Q. What synthetic routes are effective for preparing this compound derivatives?

- Methodological Answer :

- Nucleophilic Substitution : React 4-(bromomethyl)benzenesulfonyl chloride with methanol in the presence of a base (e.g., pyridine) to form the methyl ester .

- Optimization : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate). Purify via recrystallization (e.g., ethanol/water) to ≥95% purity .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- Crystal Growth : Use slow evaporation of a saturated DMF/acetone solution to obtain single crystals. Ensure crystal stability by maintaining 296 K during data collection .

- Data Analysis : Refine structures using SHELX software. Key metrics: , mean C–C bond length = 1.54 Å, and data-to-parameter ratio > 14.5 .

Q. How do researchers analyze contradictory NMR data for benzenesulfonate derivatives?

- Methodological Answer :

- Spectral Assignment : For compounds like Sodium 4-(biphenyl-3-ylmethoxy)benzenesulfonate, compare experimental H-NMR (δ 5.19 ppm for –OCH–) with computational predictions (e.g., MestReNova) .

- Artifact Identification : Check for splitting patterns (e.g., doublets for aromatic protons) and integration ratios. Use deuterated solvents (DMSO-d) to avoid solvent interference .

Q. What strategies improve yield in the synthesis of complex benzenesulfonate inhibitors?

- Methodological Answer :

- Reagent Stoichiometry : Optimize molar ratios (e.g., 1.2:1 bromomethylbenzene to sulfonate precursor) to minimize side reactions.

- Catalysis : Use Pd(OAc)/PPh for Suzuki couplings, achieving yields >75% under inert conditions (N, 80°C) .

- Work-Up : Extract products with dichloromethane, dry over NaSO, and purify via column chromatography (silica gel, gradient elution) .

Notes

- For synthesis, ensure compliance with ethical guidelines and material transfer agreements when sharing samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.